molecular formula C11H5ClF3N3O2 B13727206 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13727206
M. Wt: 303.62 g/mol
InChI Key: MJGDMMTVKSSTBT-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a pyrimidine derivative is reacted with a nitrophenyl compound under basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF_3I) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K_2CO_3) in dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Reduction: Formation of 2-Chloro-6-(4-aminophenyl)-4-(trifluoromethyl)pyrimidine.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different reactivity and applications.

    6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the chloro group, affecting its substitution reactions.

    2-Chloro-6-(4-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, influencing its lipophilicity and biological activity.

Uniqueness: 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

Molecular Formula

C11H5ClF3N3O2

Molecular Weight

303.62 g/mol

IUPAC Name

2-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5ClF3N3O2/c12-10-16-8(5-9(17-10)11(13,14)15)6-1-3-7(4-2-6)18(19)20/h1-5H

InChI Key

MJGDMMTVKSSTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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